REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH2:11]([O:18][C:19]([N:21]1[CH2:25][CH2:24][CH:23]([OH:26])[CH2:22]1)=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl.O>[CH2:11]([O:18][C:19]([N:21]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22]1)=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)O
|
Name
|
|
Quantity
|
74.02 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
16.58 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10.19 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the reaction solution was added dropwise a solution of 23.50 g
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
WAIT
|
Details
|
followed by 60 minutes
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
of stirring at the same temperature
|
Type
|
STIRRING
|
Details
|
stirred for 60 minutes at the same temperature
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
at room temperature for 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction solution
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with dichloromethane (100 ml×2)
|
Type
|
WASH
|
Details
|
was washed with saturated brine (300 ml×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic layer over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.1 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |